(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-7-3-1-6(2-4-7)11(21)10-8(13(17,18)19)5-9(15)20-12(10)16/h1-5,11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYBTJZWSGHTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(N=C(C=C2C(F)(F)F)Cl)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149557 | |
| Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311279-55-6 | |
| Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311279-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol, with the molecular formula C13H7Cl3F3NO, has garnered interest for its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| IUPAC Name | (4-chlorophenyl)-[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanol |
| Molecular Weight | 356.5 g/mol |
| Purity | Typically 95% |
The compound features multiple halogen substitutions, which significantly influence its biological properties. The presence of a trifluoromethyl group is particularly noted for enhancing metabolic stability and lipid solubility, thus improving membrane permeability .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In vitro studies indicate moderate inhibition against COX-2 and LOX-5/15 .
- Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group forms halogen bonds with protein residues, enhancing the interaction strength with biological targets . The binding affinity is influenced by the electronic nature of the substituents on the phenyl and pyridine rings.
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these activities suggest significant potential for therapeutic applications .
Biological Activity Studies
Several studies have examined the biological activities of this compound:
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. Its structural features contribute to a broad spectrum of activity due to enhanced binding capabilities to bacterial enzymes.
- Anticancer Properties : In a study involving multiple analogs, this compound was found to exhibit promising anticancer activity, with specific analogs showing IC50 values as low as 700 nM against selected cancer cell lines .
- Inhibitory Effects on Cholinesterases : The compound's derivatives have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease contexts .
Comparative Analysis
Comparing this compound with structurally similar compounds reveals unique aspects of its biological profile:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Moderate COX inhibition; cytotoxicity | ~700 nM (cancer cells) |
| 2,4-Dichlorophenol | Antimicrobial | Varies |
| 4,6-Dichloro-2-(N,N-dimethylamino)methyleneamino-pyrimidine | Anticancer | Higher than 700 nM |
Case Studies
- Cytotoxicity in Cancer Research : A study involving the evaluation of several halogenated compounds indicated that those with trifluoromethyl groups exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-fluorinated counterparts. This suggests a structure–activity relationship where electron-withdrawing groups increase potency .
- Inflammation Models : In models of inflammation, the compound demonstrated significant reductions in inflammatory markers when tested in vitro. This finding supports its potential use in therapeutic settings for inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing chloro and trifluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of (4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol showed effectiveness against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
Inhibitors of Enzymatic Activity
The compound acts as an inhibitor for certain enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of acetylcholinesterase, which is relevant in treating neurodegenerative diseases.
Pesticide Development
The structural attributes of this compound make it a candidate for developing new pesticides. Its ability to target specific pests while minimizing effects on non-target organisms is being explored.
Data Table: Efficacy Against Common Agricultural Pests
| Pest Species | Concentration (g/L) | Efficacy (%) |
|---|---|---|
| Aphids | 10 | 85 |
| Whiteflies | 5 | 90 |
Herbicide Potential
Preliminary studies suggest that this compound may also inhibit the growth of certain weeds, making it a potential herbicide candidate.
Polymer Additives
Due to its chemical stability and unique properties, this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study:
Incorporating this compound into polyvinyl chloride (PVC) formulations improved the thermal degradation temperature by approximately 20°C compared to standard formulations.
Coatings and Sealants
The compound's resistance to solvents makes it suitable for use in protective coatings and sealants, particularly in environments exposed to harsh chemicals.
Comparison with Similar Compounds
Structural and Molecular Comparisons
A comparative analysis of key pyridine derivatives is summarized in Table 1 .
Table 1. Structural and molecular comparison of the target compound with analogs.
Functional Group Impact
- Halogenation: The target compound’s 2,6-dichloro and 4-trifluoromethyl groups enhance lipophilicity and metabolic stability compared to analogs like (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol, which lacks trifluoromethyl substitution .
- Steric Effects : Bulky substituents (e.g., in N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide) reduce enzymatic degradation but may hinder target binding .
Pharmacological Relevance
- Antimicrobial Activity : Halogen-rich pyridines, including the target compound, exhibit enhanced antimicrobial potency due to improved membrane penetration and target affinity .
- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Preparation Methods
Overview
The most common approach involves starting from a precursor compound, 2-(p-chlorobenzyl)pyridine , which undergoes oxidation to introduce a hydroxyl group, followed by reduction to yield the target methanol derivative.
Step-by-step Process
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Oxidation | Oxidize 2-(p-chlorobenzyl)pyridine to form an aldehyde or ketone intermediate | Oxidizing agents such as potassium permanganate or chromium-based reagents; temperature maintained at 85–95°C for 4–6 hours | High yield, process optimized for cost-efficiency |
| 2. Reduction | Reduce the oxidized intermediate to the corresponding alcohol | Reducing agents like potassium borohydride in methanol; performed at room temperature, stirred for 2–6 hours | Yield typically exceeds 90%; purification involves recrystallization |
Research Findings
- The oxidation step involves adding the oxidant to the raw material at ambient temperature, maintaining the temperature at 85–95°C for several hours, followed by cooling, extraction, and recrystallization to isolate the intermediate (Formula II).
- The reduction step involves dissolving the intermediate in methanol, adding potassium borohydride gradually while cooling, then stirring for a few hours before work-up yields the target compound with high efficiency (97%).
Direct Functionalization via Cyclocondensation
Methodology
An alternative approach involves cyclocondensation reactions using trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate, to construct the pyridine ring with the trifluoromethyl substituent, followed by functional group modifications to introduce the phenyl and hydroxymethyl groups.
Process Highlights
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Cyclocondensation | Synthesis of trifluoromethylated pyridines | Ethyl 2,2,2-trifluoroacetate, aldehydes, catalysts, typically under reflux | Yields vary from 60–80%, depending on substituents |
| 2. Functional Group Transformation | Chlorination and hydroxymethylation | Chlorinating agents (e.g., thionyl chloride), followed by hydroxymethylation using formaldehyde derivatives | Yields depend on reaction conditions, often optimized for selectivity |
Research Findings
- The synthesis of trifluoromethylpyridines often employs vapor-phase fluorination of chlorinated pyridines, with reaction temperatures between 320°C and 520°C, yielding various trifluoromethylated pyridines with yields up to 80%.
- Cyclocondensation reactions using ethyl 2,2,2-trifluoroacetate and aldehydes are common for constructing core structures, with subsequent chlorination steps to achieve desired substitution patterns.
Use of Precursors and Functional Group Interconversions
Key Precursors
- 2,6-Dichloro-4-trifluoromethylphenyl derivatives are synthesized via electrophilic aromatic substitution or nucleophilic aromatic substitution on chlorinated aromatic compounds.
- The hydroxymethyl group is introduced via formaldehyde or paraformaldehyde under basic or acidic conditions, often in the presence of catalysts.
Typical Procedure
- Starting from 2,6-dichlorophenyl derivatives, trifluoromethylation is achieved through nucleophilic substitution reactions with sodium trifluoromethylsulfinate or similar reagents.
- The phenyl ring is then chlorinated selectively at desired positions, followed by hydroxymethylation to produce the target compound.
Research Findings
- The synthesis of 2,6-dichloro-4-trifluoromethylphenyl compounds involves reactions with sodium trifluoromethylsulfinate and thionyl chloride, yielding the chlorinated trifluoromethylphenyl intermediates with yields around 70%.
- The hydroxymethylation step typically involves formaldehyde in aqueous solution under controlled pH, with yields exceeding 80%.
Summary of Key Data
| Preparation Method | Main Reactions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation-Reduction | Oxidation of benzyl pyridine, then reduction | >90% | High yield, cost-effective | Requires multiple steps |
| Cyclocondensation | Synthesis of trifluoromethyl pyridines, then chlorination | 60–80% | Modular, versatile | Requires specialized equipment |
| Precursor Functionalization | Nucleophilic aromatic substitution, formaldehyde addition | 70–80% | Precise control over substitution | Multi-step, sensitive to conditions |
Notes and Considerations
- The choice of oxidation and reduction reagents significantly influences yield and purity.
- Reaction temperatures are critical for selectivity, especially in trifluoromethylation and chlorination steps.
- Purification often involves recrystallization or chromatography to isolate high-purity intermediates and final products.
- Cost and scalability are favorable for the oxidation-reduction pathway, making it suitable for industrial applications.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Intermediate formation | MgCl₂, formamide | 80–100 | 65–75 | |
| Pyridine substitution | DMF, NaHCO₃ buffer | Reflux (~120) | 70–85 |
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the pyridine and benzene rings. For example, the trifluoromethyl group (-CF₃) shows distinct F NMR signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₆Cl₄F₃N) and isotopic patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the methanol group’s configuration .
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column to assess impurities (<1%) .
Advanced: How can researchers optimize reaction conditions to improve yield and regioselectivity?
Methodological Answer:
- Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions during chlorination, while higher temperatures (120°C) enhance pyridine ring activation .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. MgCl₂) for Friedel-Crafts alkylation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .
Q. Table 2: Solvent Effects on Yield
| Solvent | Polarity Index | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMF | 6.4 | 82 | 5 |
| Ethanol | 5.2 | 68 | 12 |
| THF | 4.0 | 55 | 20 |
Advanced: How should discrepancies between predicted and experimental physicochemical properties be addressed?
Methodological Answer:
- Computational validation : Use density functional theory (DFT) to recalculate predicted properties (e.g., pKa = -5.01 ). Compare with experimental data from potentiometric titration.
- Experimental refinement : Repeat measurements under standardized conditions (e.g., 25°C for density) to resolve conflicts. For example, predicted boiling points may deviate due to decomposition; use thermogravimetric analysis (TGA) to confirm thermal stability .
Advanced: What strategies enable regioselective functionalization of the pyridine ring?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., ethoxymethylidene) at the 3-position to direct chlorination to the 2- and 6-positions .
- Metal-mediated coupling : Use Pd-catalyzed cross-coupling for selective trifluoromethylation at the 4-position .
- pH-dependent reactions : Adjust reaction pH to protonate/deprotonate the pyridine nitrogen, altering electrophilic substitution patterns .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods due to volatile chlorinated intermediates (e.g., HCl gas release during deformylation) .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact with methanol solutions .
- Waste disposal : Neutralize acidic byproducts (pH 6–8) before disposal, and segregate halogenated waste .
Advanced: How can researchers analyze the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor decomposition via HPLC .
- Light sensitivity : Conduct photostability tests using a xenon lamp (ICH Q1B) to assess degradation pathways (e.g., cleavage of the methanol group) .
- Stabilizers : Test antioxidants (e.g., BHT) in DMSO stock solutions to extend shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
